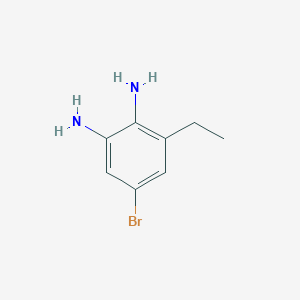
5-Bromo-3-ethylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-ethylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H11BrN2 and its molecular weight is 215.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
The compound serves as an important intermediate in synthesizing various organic compounds. Its unique functional groups allow it to participate in several chemical reactions, including:
- Nucleophilic substitutions : The amino groups can act as nucleophiles, facilitating the formation of amines and other derivatives.
- Coupling reactions : It can be used in coupling reactions to create more complex aromatic systems.
Application Table: Organic Synthesis
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Formation of amines from halides | Amines |
| Coupling Reactions | Formation of biaryl compounds | Biaryl derivatives |
Medicinal Chemistry
Research indicates that 5-Bromo-3-ethylbenzene-1,2-diamine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Preliminary studies have suggested its ability to interact with specific molecular targets within biological systems.
Case Study: Anticancer Activity
In a study investigating the anticancer properties of various diamines, this compound was identified as a candidate for further investigation due to its ability to inhibit cell proliferation in certain cancer cell lines. The compound may influence enzyme activity or receptor interactions, making it a promising lead for drug development.
Material Science
The compound's unique properties also make it suitable for applications in material science. It can be utilized in:
- Polymer synthesis : As a building block for polyamines and other polymers.
- Dyes and pigments : Due to its chromophoric properties.
Application Table: Material Science
| Application Type | Description | Example Uses |
|---|---|---|
| Polymer Synthesis | Used as a monomer for polyamines | Coatings, adhesives |
| Dyes and Pigments | Utilized for colorants in various materials | Textiles, plastics |
Environmental Applications
Emerging research suggests that this compound may have applications in environmental chemistry, particularly in:
- Pollutant degradation : Investigating its role in degrading pollutants through catalytic processes.
Case Study: Pollutant Degradation
A recent study demonstrated that compounds similar to this compound can catalyze the degradation of organic pollutants in wastewater treatment processes. This opens avenues for exploring its use in environmental remediation technologies.
Propriétés
Formule moléculaire |
C8H11BrN2 |
|---|---|
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
5-bromo-3-ethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,10-11H2,1H3 |
Clé InChI |
PRASRYMRRGNOOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC(=C1)Br)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















